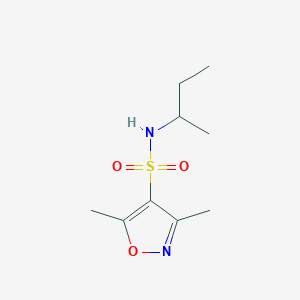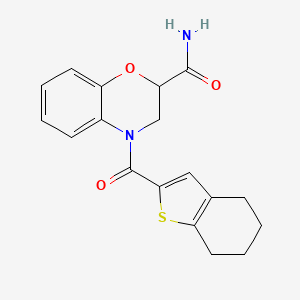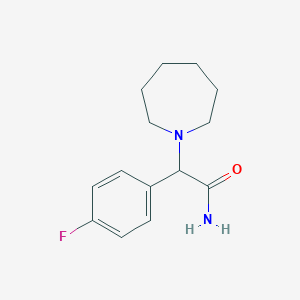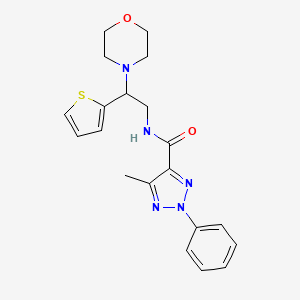
N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, commonly known as DBOS, is a sulfonamide derivative that has been widely used in scientific research. DBOS is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In
Aplicaciones Científicas De Investigación
DBOS has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. DBOS has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, DBOS has been shown to have anti-bacterial effects against both Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of DBOS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, DBOS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. DBOS has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DBOS has been shown to have a variety of biochemical and physiological effects in vivo and in vitro. For example, DBOS has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. DBOS has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. Additionally, DBOS has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBOS in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, the various biological activities of DBOS make it a useful tool for studying inflammation, cancer, and bacterial infections. However, one limitation of using DBOS in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of DBOS in scientific research. One area of interest is the development of DBOS analogs with improved biological activities and reduced toxicity. Additionally, the use of DBOS in combination with other drugs or therapies may enhance its efficacy in treating various diseases. Finally, further studies are needed to fully understand the mechanism of action of DBOS and its potential applications in the treatment of human diseases.
Métodos De Síntesis
DBOS can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with sulfanilamide and isobutylamine. The resulting product is then treated with sodium hydroxide and sulfuric acid to form the final product, DBOS. This synthesis method has been well-established in the literature and has been used to produce DBOS in large quantities for scientific research.
Propiedades
IUPAC Name |
N-butan-2-yl-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-5-6(2)11-15(12,13)9-7(3)10-14-8(9)4/h6,11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIBVJIZAHGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)
![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)

![N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B7462237.png)
![N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)
![N-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B7462250.png)
![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)
![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)

![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)
